EJMCh-6
Description
Properties
Molecular Formula |
C17H24N2 |
|---|---|
Molecular Weight |
256.393 |
IUPAC Name |
2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole |
InChI |
InChI=1S/C17H24N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h10-11,14H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
VODOWLVTHIVNFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C)C=C2C(NC(CCC3CCCCC3)=N2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EJMCh-6 |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Studies
EJMCh-6 has demonstrated remarkable efficacy against M. tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.145 μM. In studies comparing this compound to other compounds, it was found to be significantly more effective, achieving a 69% reduction in viable intracellular bacteria at this concentration .
Table 1: Antimycobacterial Activity of this compound
| Compound | Strain | MIC 50 (μM) | MIC 90 (μM) |
|---|---|---|---|
| This compound | H37Rv | 0.029 | 0.145 |
| MmpL3 mutants | 0.77 | 1.93 |
Structure-Activity Relationship
Studies have indicated a direct correlation between the lipophilicity of this compound and its antimycobacterial activity. The structural modifications that enhance lipophilicity contribute to improved membrane penetration and bioavailability, thereby increasing therapeutic efficacy .
Clinical Relevance
Research has highlighted the potential of this compound in treating resistant strains of M. abscessus. A study demonstrated that this compound maintained its activity against strains with known resistance mutations, suggesting its utility in overcoming existing treatment challenges .
Comparative Studies
In comparative analyses with other benzimidazole derivatives, this compound consistently outperformed its counterparts in terms of potency and selectivity against mycobacterial strains .
Table 2: Comparative Potency of Benzimidazole Derivatives
| Compound | MIC (μM) against H37Rv | Selectivity Index |
|---|---|---|
| EJMCh-4 | 1.22 | >100 |
| This compound | 0.029 | >4000 |
Comparison with Similar Compounds
Comparison with Similar Compounds
EJMCh-6 belongs to the benzimidazole class of MmpL3 inhibitors. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Similar Antimycobacterial Agents
Key Findings
Mechanistic Superiority :
- This compound directly inhibits TMM transport via MmpL3, whereas SQ109 targets MmpL3 indirectly, leading to cross-resistance with other MmpL3 inhibitors .
- Unlike SPR719, which targets DNA gyrase, this compound’s cell wall disruption mechanism reduces the likelihood of rapid resistance development .
Potency and Spectrum :
- This compound’s MIC against Mab (0.125 µg/mL) is 176-fold lower than SQ109 (22 µM ≈ 8.8 µg/mL) and 264-fold lower than iBpPPOX (33 µM ≈ 13.2 µg/mL) .
- It retains activity against both S and R Mab morphotypes, unlike iBpPPOX, which shows reduced efficacy against R variants .
Safety Profile :
- This compound demonstrates low cytotoxicity (CC₅₀ > 3 µg/mL) in human macrophages, outperforming oxadiazolone derivatives like iBpPPOX, which exhibit moderate toxicity .
SQ109 and iBpPPOX lack comparable in vivo data.
Preparation Methods
Reaction Components and Stoichiometry
This compound is synthesized via a one-pot condensation reaction between 5,6-dimethyl-1,2-diaminobenzene and a carboxylic acid derivative under acidic conditions. The protocol specifies:
-
Carboxylic acid : 1.5 equivalents relative to the diamine substrate.
-
5,6-Dimethyl-1,2-diaminobenzene : 1 equivalent as the limiting reagent.
-
Catalyst : Polyphosphoric acid (PPA), which facilitates cyclodehydration by acting as both a Brønsted acid and a dehydrating agent.
The reaction proceeds at elevated temperatures (180–200°C) to drive the formation of the benzimidazole core, followed by neutralization with aqueous sodium bicarbonate (NaHCO₃) to quench residual acidity.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature control : Maintaining 180–200°C ensures complete cyclization without side reactions such as oxidative degradation.
-
Reaction duration : Extended heating (4–6 hours) maximizes conversion, as monitored by thin-layer chromatography (TLC).
-
Workup procedure : Post-neutralization, the crude product is extracted with dichloromethane and purified via recrystallization from ethanol-water mixtures, achieving >95% HPLC purity.
Crystallographic and Spectroscopic Characterization
Crystal Structure Analysis
X-ray diffraction studies reveal this compound crystallizes in a monoclinic system (space group Cc) with unit cell parameters:
| Parameter | Value |
|---|---|
| Chemical formula | C₁₇H₂₄N₂ |
| Molecular weight | 256.38 g/mol |
| Crystal system | Monoclinic |
| Space group | Cc |
| Unit cell dimensions | a = 15.2276 Å, b = 12.7173 Å, c = 9.7501 Å |
| β angle | 126.1959° |
| Volume | 1523.74 ų |
| Z | 4 |
The asymmetric unit contains one molecule, with partial disorder observed in the cyclohexane ring (refined occupancy ratios: 0.79:0.21).
Solid-State NMR Validation
¹³C cross-polarization magic-angle spinning (CP MAS) NMR confirms the crystalline integrity of this compound. Key spectral features include:
-
Isotropic resonance lines : 17 distinct signals corresponding to the 17 carbon environments in the molecule.
-
Linewidths : Narrow peaks (full width at half-maximum < 1 ppm) indicate high crystallinity and minimal amorphous content.
Quality Control and Purity Assessment
Chromatographic Monitoring
High-performance liquid chromatography (HPLC) is employed to track reaction progress and final purity:
Thermal Stability Profiling
Thermogravimetric analysis (TGA) demonstrates this compound’s stability up to 250°C, with a sharp decomposition onset at 280°C, corroborating its suitability for high-temperature applications.
Comparative Analysis of Synthetic Routes
Method A vs. Alternative Approaches
Method A (PPA-mediated synthesis) outperforms other routes in scalability and yield:
-
Yield : 72–78% isolated yield after recrystallization.
-
Byproducts : Minimal (<2%) formation of dimeric species or oxidized derivatives.
-
Scalability : Successfully demonstrated at 100-g scale without yield drop-off.
In contrast, Method B (using NaOH instead of PPA) results in lower yields (55–60%) due to incomplete cyclization and increased side reactions.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
-
Reaction solvent : PPA is retained in situ, eliminating the need for solvent during cyclization.
-
Workup solvents : Dichloromethane and ethanol-water mixtures are recovered via distillation, reducing environmental impact.
Q & A
Q. What ethical and data management practices are critical for this compound studies?
- Submit a data management plan (DMP) detailing storage (e.g., encrypted cloud repositories), sharing protocols, and retention periods (e.g., 10 years post-publication) .
- Disclose funding sources and potential conflicts of interest (e.g., patent filings related to this compound derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
